molecular formula C3H4O4 B1221333 2-Hydroxy-3-oxopropanoic acid CAS No. 2480-77-5

2-Hydroxy-3-oxopropanoic acid

Cat. No.: B1221333
CAS No.: 2480-77-5
M. Wt: 104.06 g/mol
InChI Key: QWBAFPFNGRFSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, is a chemical compound with the molecular formula C3H4O4. It is a hydroxy monocarboxylic acid and a 3-oxo monocarboxylic acid. This compound is a metabolite found in various organisms, including Escherichia coli and Mus musculus .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-oxopropanoic acid can be synthesized through the oxidation of glyceraldehyde or glycerol using mild oxidizing agents. Another method involves the hydrolysis of tartronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: The synthesis often involves controlled laboratory conditions to ensure purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-oxopropanoic acid involves its role as a metabolite in various biochemical pathways. It acts as a substrate for enzymes involved in glycolysis and gluconeogenesis. The compound can donate a hydron to an acceptor, functioning as a Bronsted acid . It also participates in keto-enol tautomerism, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 3-Hydroxy-2-oxopropanoic acid (β-Hydroxypyruvic acid)
  • 2-Oxopropanoic acid (Pyruvic acid)
  • 2-Hydroxy-3-oxobutanoic acid (Acetoacetic acid)

Comparison:

2-Hydroxy-3-oxopropanoic acid stands out due to its unique combination of functional groups, making it versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-hydroxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBAFPFNGRFSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tartronate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2480-77-5
Record name Tartronate semialdehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tartronate semialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-oxopropanoic acid
Reactant of Route 2
2-Hydroxy-3-oxopropanoic acid
Reactant of Route 3
2-Hydroxy-3-oxopropanoic acid
Reactant of Route 4
2-Hydroxy-3-oxopropanoic acid
Reactant of Route 5
2-Hydroxy-3-oxopropanoic acid
Reactant of Route 6
2-Hydroxy-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.